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Propane-1-sulfonamide

Cat. No.: B152785
CAS No.: 24243-71-8
M. Wt: 123.18 g/mol
InChI Key: DROIHSMGGKKIJT-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The sulfonamide functional group (-SO2NH-) is a cornerstone in drug discovery and development, a fact that has been established since the advent of sulfa drugs, the first class of synthetic antimicrobial agents. ekb.egajchem-b.comajchem-b.com This moiety's ability to mimic the p-aminobenzoic acid (PABA) structure allows it to act as a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. ekb.egnih.govexcli.de This mechanism of action laid the foundation for a new era in antibacterial therapy. ekb.egajchem-b.comajchem-b.com

Beyond their antibacterial prowess, sulfonamide-containing compounds have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic properties. ekb.egajchem-b.combenthamdirect.com This versatility stems from the sulfonamide group's capacity to bind to various biological targets, such as carbonic anhydrase, a key enzyme implicated in conditions like glaucoma and certain cancers. ajchem-b.comajchem-b.comscispace.com The structural and electronic properties of the sulfonamide scaffold, including its ability to participate in hydrogen bonding, contribute to its promiscuous yet specific interactions with diverse protein active sites. ekb.egscispace.com Consequently, sulfonamides remain a vital pharmacophore in the design and synthesis of novel therapeutic agents. ekb.egbenthamdirect.comscispace.com

Evolution of Research Trajectories for Propane-1-sulfonamide and its Structural Analogs

Initial research involving this compound and its analogs primarily focused on their potential as building blocks in organic synthesis. For instance, this compound has been utilized in the preparation of electron donors for luminogenic luciferins and fluorescent dyes. chemicalbook.comchemicalbook.com

The trajectory of research has since evolved significantly, with a growing emphasis on the medicinal chemistry applications of this compound derivatives. Scientists have explored the synthesis and biological evaluation of various analogs, where the core this compound structure is modified to enhance its therapeutic potential. publish.csiro.auontosight.airesearchgate.net A notable example includes the synthesis of 3-amino-N-aryl-2-hydroxy-propane-1-sulfonamides, which have been investigated as potential GABA B receptor antagonists. publish.csiro.au

Furthermore, research has expanded to include the development of complex molecules where the this compound moiety is incorporated into larger, more intricate structures. This is exemplified by the creation of compounds like N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}this compound, a selective JAK1 clinical candidate for treating autoimmune diseases. acs.orggoogle.com The exploration of such derivatives highlights a shift towards designing highly specific and potent drug candidates. ontosight.aiacs.orggoogle.com The synthesis of vinylsulfonamides, including derivatives of this compound, has also been a subject of interest due to their wide range of biological activities and utility in synthetic organic chemistry. karazin.ua

Core Research Objectives and Unexplored Facets of this compound Chemistry

Current research on this compound and its derivatives is largely driven by the quest for novel therapeutic agents with improved efficacy and selectivity. benthamdirect.comontosight.ai Key objectives include the design and synthesis of new analogs with potent activity against various diseases, including cancer, microbial infections, and inflammatory disorders. ekb.egbenthamdirect.comscispace.com For example, the development of isoform-selective human carbonic anhydrase III inhibitors has been a recent focus, with aliphatic primary sulfonamides like those derived from this compound showing promise. nih.gov

Despite the progress, several facets of this compound chemistry remain underexplored. A deeper investigation into the structure-activity relationships (SAR) of its derivatives could lead to the rational design of more potent and specific inhibitors for various enzymatic targets. excli.deontosight.ai The development of more efficient and environmentally friendly synthetic methodologies for this compound and its analogs is another area ripe for exploration. karazin.uagoogle.com Furthermore, the full potential of this compound as a scaffold in the development of chemical probes for studying biological processes is yet to be realized. nih.gov The exploration of its coordination chemistry with different metal ions could also unveil novel catalytic or therapeutic applications. acs.org

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C3H9NO2S chemicalbook.comnih.govechemi.com
Molecular Weight 123.18 g/mol nih.govsigmaaldrich.com
Melting Point 51-52°C chemicalbook.comsigmaaldrich.com
Boiling Point 226.7°C at 760 mmHg sigmaaldrich.com
CAS Number 24243-71-8 nih.govechemi.comsigmaaldrich.com
Physical Form Solid chemicalbook.comsigmaaldrich.comsigmaaldrich.com
IUPAC Name This compound nih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NO2S B152785 Propane-1-sulfonamide CAS No. 24243-71-8

Properties

IUPAC Name

propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROIHSMGGKKIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392158
Record name Propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24243-71-8
Record name Propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1-sulphonamide
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Sophisticated Synthetic Methodologies and Reaction Pathways for Propane 1 Sulfonamide and Its Derivatives

Strategic Approaches to the Propane-1-sulfonamide Core Synthesis

The construction of the fundamental this compound scaffold can be achieved through several strategic pathways. These methods primarily focus on the formation of the crucial sulfur-nitrogen bond.

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. In the context of this compound, this involves the reaction of propane-1-sulfonyl chloride with ammonia (B1221849) or a suitable ammonia surrogate. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

While effective, this method has drawbacks, including the often harsh conditions required for the synthesis of the sulfonyl chloride precursor and the potential for side reactions, particularly with aromatic amines which may require elevated temperatures. researchgate.net To circumvent the use of unstable sulfonyl chlorides, stable alternatives like pentafluorophenyl (PFP) sulfonate esters have been developed. ucl.ac.uk Furthermore, tertiary sulfonamides, typically considered stable end-products, can be activated to undergo nucleophilic substitution, offering a novel transformation platform. acs.org

Table 1: Comparison of Reagents for Nucleophilic Substitution in Sulfonamide Synthesis

Reagent Advantages Disadvantages
Sulfonyl Chlorides Readily available for simple structures. Moisture sensitive; harsh synthesis conditions. nih.gov
PFP Sulfonate Esters Stable alternative to sulfonyl chlorides. ucl.ac.uk May require additional synthetic steps.
Activated Tertiary Sulfonamides Novel transformation pathway. acs.org Requires specific activation conditions.

Oxidative methods provide an alternative to pre-functionalized starting materials like sulfonyl chlorides. These approaches often involve the in situ generation of a reactive sulfur species that is subsequently trapped by an amine.

One such strategy is the oxidative coupling of thiols and amines. This can be achieved using various oxidizing agents. For instance, the combination of hydrogen peroxide and thionyl chloride can directly convert thiols to sulfonyl chlorides, which then react with amines to form sulfonamides in excellent yields and short reaction times. organic-chemistry.org Another approach involves the oxidative amination of sodium sulfinates. This can be accomplished using iodine-based reagents or through electrochemical methods. acs.org The electrochemical approach is particularly advantageous as it avoids the use of chemical oxidants. acs.org

Advanced Synthetic Strategies for this compound Derivatives

The derivatization of the this compound core is crucial for modulating its biological activity. Advanced synthetic methodologies have been developed to introduce a wide range of functional groups onto the sulfonamide scaffold with high precision and efficiency.

Transition-metal catalysis has emerged as a powerful tool for the functionalization of sulfonamides. acs.org Palladium-catalyzed cross-coupling reactions, for example, can be employed for the N-arylation of sulfonamides. Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of N,N-diarylsulfonamides from aryl bromides and N-arylsulfonamides. organic-chemistry.org

Furthermore, metal-catalyzed C-H activation and functionalization offer a direct and atom-economical approach to modifying the sulfonamide structure. For instance, rhodium(III)-catalyzed C-H carbenoid functionalization can be used to introduce substituents at the ortho-position of aryl sulfonamides. researchgate.net The directing ability of the sulfonamide group itself can be harnessed to achieve site-selective functionalization. acs.org

Table 2: Examples of Metal-Catalyzed Reactions for Sulfonamide Derivatization

Metal Catalyst Reaction Type Substrates
Palladium N-Arylation Sulfonamides, Aryl Halides
Nickel N,N-Diarylation N-Arylsulfonamides, Aryl Bromides organic-chemistry.org
Rhodium(III) C-H Carbenoid Functionalization Aryl Sulfonamides researchgate.net

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. acs.org These methods utilize electricity as a traceless reagent, minimizing waste generation. tue.nl The electrochemical synthesis of sulfonamides can be achieved through the oxidative coupling of thiols and amines, where hydrogen is the only byproduct. acs.org This method is characterized by its mild reaction conditions and broad substrate scope. tue.nl

Another electrochemical approach involves the oxidative amination of sodium sulfinates, which can be mediated by a redox catalyst like ammonium (B1175870) iodide. acs.org This process can be carried out in a simple undivided cell without the need for an additional supporting electrolyte. researchgate.net Furthermore, electrochemical methods can be used for the direct synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide, and amines via C-H activation. nih.govnih.gov

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to develop more sustainable and environmentally friendly processes. tandfonline.com This includes the use of greener solvents, such as water or deep eutectic solvents, and the development of catalyst-free and solvent-free reaction conditions. researchgate.net

One notable example is the mechanochemical synthesis of sulfonamides. This solvent-free approach utilizes a ball mill and involves a one-pot, two-step procedure mediated by solid sodium hypochlorite (B82951) for the synthesis of sulfonamides from disulfides and amines. rsc.org This method is not only environmentally friendly but also cost-effective. rsc.org Another green approach involves the use of magnetically separable nano-catalysts, such as nano-Ru/Fe3O4, for the direct coupling of sulfonamides and alcohols, with water being the only byproduct. acs.org These catalysts can be easily recovered and reused, further enhancing the sustainability of the process. acs.org

Organocatalytic Applications in this compound Chemistry

While this compound itself is not typically a catalyst, the alkylsulfonamide moiety is a critical component in the design of modern organocatalysts, influencing their solubility, steric environment, and catalytic activity. The incorporation of simple alkylsulfonamide groups, such as a propanesulfonyl group, into chiral backbones like proline has been shown to modulate catalyst performance in key carbon-carbon bond-forming reactions.

Research into proline-based organocatalysts has demonstrated that the nature of the N-sulfonyl group plays a significant role in the outcomes of reactions like the aldol (B89426) condensation. For instance, studies by Hayashi and coworkers explored aldol reactions catalyzed by proline catalysts bearing different N-alkylsulfonamide groups. They observed a distinct relationship between the length of the alkyl chain on the sulfonamide and the chemical yield of the reaction, highlighting the tunability of such catalysts. nih.gov

Furthermore, organocatalysis has been successfully applied to the synthesis of complex sulfonamide derivatives. An operationally simple, organocatalytic atroposelective N-alkylation of sulfonamides using commercially available chiral amine catalysts has been developed. nih.gov This method provides access to axially chiral N-aryl sulfonamides in excellent enantiopurity, showcasing how organocatalysis can be a powerful tool for creating stereochemically complex molecules that would be challenging to access through traditional methods. nih.gov

Diversification and Functionalization of the this compound Scaffold

The functional versatility of this compound is realized through chemical strategies that modify its core structure. These include substitutions on the sulfonamide nitrogen, regioselective functionalization of the propyl chain, and its incorporation into more complex molecular systems like heterocycles and conjugates.

N-Substitution Strategies for Amide and Sulfonamide Moieties

The nitrogen atom of the sulfonamide group is a primary site for chemical modification, allowing for the introduction of a vast array of substituents to modulate the molecule's physicochemical properties.

Classical methods for N-substitution involve the reaction of primary sulfonamides with alkyl halides or the coupling of amines with sulfonyl chlorides. acs.org More advanced and efficient protocols have been developed to streamline this process. A notable example is the manganese-catalyzed N-alkylation of sulfonamides using alcohols. acs.org This "borrowing hydrogen" methodology employs a bench-stable Mn(I) PNP pincer catalyst to facilitate the coupling of both aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols. acs.org This reaction proceeds with high efficiency, offering a green and versatile route to mono-N-alkylated sulfonamides with excellent yields. acs.org

Below is a table summarizing the conditions for this manganese-catalyzed reaction.

ParameterCondition
Catalyst Mn(I) PNP pincer complex
Alkylating Agents Primary aliphatic and benzylic alcohols
Substrates Aryl and alkyl sulfonamides
Key Advantage High yield, use of stable alcohol reagents
Avg. Yield 85% across 32 examples acs.org

Another modern approach involves reductive amination, where a sulfonamide reacts with an aldehyde to form an N-sulfonylimine intermediate, which is then reduced to the N-alkylated product. acs.org These methods provide a robust toolkit for creating a diverse library of N-substituted this compound derivatives.

Regioselective Functionalization of the Propyl Chain

Introducing functional groups at specific positions along the propyl chain of this compound requires precise control over chemical reactivity, often leveraging advanced C-H activation strategies.

α-Functionalization: The α-position (C1) of the propyl chain can be functionalized through a metal-free reaction system. Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a promoter, aliphatic sulfonamides can undergo C(sp³)–H bond functionalization under mild conditions to afford α,β-unsaturated imines. nih.gov This transformation is believed to proceed through a [2+2] cyclization followed by a ring-cleavage reorganization, offering a novel pathway for modifying the position adjacent to the sulfonyl group. nih.gov

γ-Functionalization: The remote γ-position (C3) can be targeted using photocatalysis. This strategy involves a sequential electron/proton transfer process to generate an N-centered radical from the sulfonamide's N-H bond. nih.gov This radical intermediate then facilitates an intramolecular 1,5-hydrogen atom transfer (1,5-HAT), which selectively abstracts a hydrogen atom from the terminal methyl group of the propyl chain. nih.gov The resulting carbon-centered radical can then be trapped by various reagents, enabling a wide range of functionalizations including heteroarylation, alkylation, amination, cyanation, azidation, and halogenation at the terminal position. nih.gov This method has proven effective for the late-stage functionalization of complex drug derivatives. nih.gov

A summary of these regioselective approaches is presented below.

PositionMethodKey FeaturesResulting Structure
α-Position Metal-free, DABCO-promotedMild conditions, [2+2] cyclization/reorganizationα,β-Unsaturated imine
γ-Position Photocatalysis, 1,5-HATRemote C-H activation, N-centered radical intermediateγ-Functionalized sulfonamide

Synthesis of this compound-Containing Heterocycles

The this compound moiety can be incorporated into heterocyclic rings, a common structural motif in pharmaceuticals, to generate novel compounds with potential biological activity. The sulfonamide can act as a reactant or a building block in various cyclization reactions.

One effective method involves the reaction of primary alkylsulfonamides with ethyl propiolate, which undergoes a Michael addition followed by cyclization and aromatization to yield substituted pyrroles. nih.gov This process provides a straightforward entry into a key heterocyclic core.

Another powerful technique is the [3+2] cycloaddition reaction. The reaction between vinyl sulfonamides and N-methyl nitrones, for example, leads to the formation of isoxazolidine (B1194047) rings. Although this reaction can sometimes result in poor regiospecificity, it provides access to a diverse collection of heterocyclic sulfonamide structures. rsc.org

The table below outlines some synthetic routes to heterocycles incorporating the alkylsulfonamide structure.

Heterocycle ClassSynthetic MethodReactants
PyrrolesMichael Addition/CyclizationPrimary alkylsulfonamides, Ethyl propiolate nih.gov
Isoxazolidines[3+2] CycloadditionVinyl sulfonamides, N-methyl nitrones rsc.org

These synthetic strategies demonstrate the utility of this compound as a versatile precursor for constructing complex heterocyclic systems.

Development of this compound-Based Conjugates and Hybrid Molecules

Conjugating this compound to other biologically active molecules is an established strategy for developing novel therapeutics with potentially enhanced efficacy or new modes of action. ekb.egresearchgate.net A hybrid molecule consists of two or more pharmacologically active agents linked together, where each component can act as a promoiety for the other. nih.gov

The synthesis of these conjugates often relies on forming a stable linker between the this compound and the other molecule, typically an amino acid, peptide, or another drug. Common coupling reactions include facile acylation reactions mediated by coupling agents like dicyclohexyl carbodiimide (B86325) (DCC) or benzotriazole. For instance, the free amino group of a sulfonamide can be acylated by the carboxylic acid of another molecule (e.g., an NSAID or a dipeptide) to form a stable amide bond. nih.gov

This approach has been used to create dipeptide-sulfonamide conjugates and NSAID-sulfonamide hybrids. nih.gov In the latter case, an amino acid can be used as a spacer to link the two drug molecules. nih.gov The goal of creating such hybrid molecules or mutual prodrugs is often to improve drug delivery, enhance activity, or reduce side effects by combining the therapeutic properties of both components. nih.gov

Mechanistic Investigations and Reaction Kinetics of Propane 1 Sulfonamide Transformations

Elucidation of Reaction Mechanisms in Propane-1-sulfonamide Synthesis and Degradation

The synthesis of this compound and its derivatives often involves the reaction of a sulfonyl chloride with an amine in the presence of a base. For instance, the synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)this compound is achieved by reacting 2-hydroxy-3-methoxy-2-methylpropanol with propane-1-sulfonyl chloride, using a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. Similarly, 3,3,3-trifluorothis compound (B1390574) synthesis involves the reaction of 3,3,3-trifluoropropylamine (B1329503) with a sulfonyl chloride under basic conditions. A classic method for sulfonamide synthesis is the reaction of sulfonyl chlorides with amines under basic conditions.

Alternative synthetic routes are continually being explored to improve efficiency and safety. One such approach involves the use of vinylboronates in Suzuki-Miyaura reactions, which has been shown to be a faster, cheaper, and safer method for producing complex sulfonamide derivatives. google.com Palladium-catalyzed coupling reactions of aryl iodides with a sulfur dioxide surrogate (DABSO) can produce aryl ammonium (B1175870) sulfinates, which are then converted to sulfonamides in a one-pot process. organic-chemistry.org

The degradation of sulfonamides can proceed through various mechanisms, including oxidation. The oxidative degradation of a sulfonamide-containing dihydropyrone in the presence of peroxides and organic cosolvents like acetonitrile (B52724) leads to hydroxylation and the formation of a keto-derivative. nih.govresearchgate.net The mechanism involves the formation of a peroxycarboximidic acid from the organonitrile, which then reacts with the deprotonated sulfonamide. nih.govresearchgate.net This process is influenced by the protonation state of the sulfonamide and the nature of the buffer and organic cosolvent. nih.gov Free radical mechanisms are also implicated in some degradation pathways. nih.govresearchgate.net

Kinetic Profiling of this compound Chemical Reactions

Kinetic studies are crucial for understanding the rates of reactions involving this compound. The rate of a reaction is often described by a rate law that shows its dependence on the concentration of reactants. For instance, the oxidation of some thiols to disulfides by sodium N-chloro-p-toluenesulfonamide (a related sulfonamide) exhibits first-order dependence on both the sulfonamide and the thiol concentration, and a fractional-order dependence on the hydroxide (B78521) ion concentration. epa.gov

The study of reversible reactions reveals that the net rate is the difference between the forward and reverse reaction rates, each with its own distinct rate-controlling steps, intermediates, and transition states. researchgate.net For example, in the asymmetric radical 1,2-oxysulfonylation of alkenes, a Curtin-Hammett kinetic control scenario is observed, where there is a fast, reversible addition of sulfonyl radicals to alkenes, followed by a rate- and stereo-determining C–O bond formation. researchgate.net

The hydrolysis of β-sultams, which are cyclic sulfonamides, shows significant rate enhancements compared to their acyclic counterparts. researchgate.net The alkaline hydrolysis of some β-sultams can exhibit a second-order dependence on the hydroxide ion concentration, suggesting a stepwise mechanism. researchgate.net The rate of oxidation of thiols by a sulfonamide is influenced by the structure of the thiol, with longer chain thiols reacting faster. epa.gov

Table 1: Kinetic Data for Reactions Involving Sulfonamides

ReactionReactantsRate Law/KineticsRate ConstantsReference
Oxidation of AlkanethiolsAlkanethiols, Sodium N-chloro-p-toluenesulfonamideFirst-order in [CAT] and [Thiol], Fractional-order in [OH-]Not specified epa.gov
Addition of CH3SO2(•) to AcroleinCH3SO2(•), AcroleinReversible reaction4.9 x 10^9 M^-1 s^-1 researchgate.net
Addition of CH3SO2(•) to Propiolic AcidCH3SO2(•), Propiolic AcidReversible reaction5.9 x 10^7 M^-1 s^-1 researchgate.net
Alkaline Hydrolysis of N-aryl-β-sultamsN-aryl-β-sultams, OH-Second-order in [OH-] for some casesNot specified researchgate.net
Alkaline Hydrolysis of N-alkyl-β-sultamsN-alkyl-β-sultams, OH--Kinetic solvent isotope effect (kH2O/kD2O) = 1.55 researchgate.net

Solvent Effects and Catalytic Influences on this compound Reactivity

Solvents and catalysts play a significant role in the reactivity of this compound and its derivatives. The choice of solvent can influence reaction rates and even the reaction mechanism. For example, in the oxidative degradation of a sulfonamide, organonitriles like acetonitrile can accelerate the reaction by forming a more reactive oxidizing species, peroxycarboximidic acid. nih.govresearchgate.net The use of solvent-free conditions has been shown to be effective in certain multicomponent reactions, leading to high yields and short reaction times. bohrium.comnih.gov

Catalysts are widely employed to enhance the efficiency of sulfonamide synthesis. Lewis acids, such as hafnium triflate (Hf(OTf)4), have been found to be effective catalysts for the amidation of polyol esters with sulfonamides. nih.gov Palladium catalysts are used in coupling reactions to form C-S and S-N bonds, which are key steps in the synthesis of some sulfonamides. organic-chemistry.org Furthermore, magnetically recoverable nanocatalysts, such as 3-(propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles, offer the advantages of high efficiency and reusability for the synthesis of complex heterocyclic compounds. bohrium.comnih.gov The use of a copper-based magnetically recoverable nanocatalyst has been reported for the "click" synthesis of 1,2,3-triazole-based sulfonamides. researchgate.net

The dielectric effect of the solvent can also impact reaction rates. In the oxidation of thiols by a sulfonamide, a negative dielectric effect was observed, indicating that a less polar solvent would favor the reaction. epa.gov The presence of a base, such as triethylamine, is often crucial in sulfonamide synthesis to neutralize acidic byproducts.

Identification of Intermediates and Transition States in this compound Reactions

The transformation of this compound proceeds through various transient species, including intermediates and transition states. In multi-step reactions, intermediates are relatively stable species that exist in the valleys of an energy diagram, while transition states are high-energy, unstable configurations at the peaks of the energy profile. youtube.com

In the degradation of certain sulfonamides, radical intermediates are proposed to play a role. nih.govresearchgate.net For instance, the formation of a keto-derivative during the oxidation of a sulfonamide-containing compound is suggested to involve a free radical mechanism. nih.govresearchgate.net Computational studies using methods like Density Functional Theory (DFT) can help to elucidate the structures of these transient species. researchgate.net

In the alkaline hydrolysis of β-sultams, a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI) has been proposed. researchgate.net The stability of this intermediate can influence the rate-limiting step of the reaction. researchgate.net For N-aryl-β-sultams, the formation of the TBPI is rate-limiting, while for N-alkyl-β-sultams, the breakdown of the TBPI is the slower step. researchgate.net In some reactions, Meisenheimer complexes have been identified as either intermediates or transition states. nih.gov The study of reaction mechanisms often involves trapping or spectroscopically observing these transient species to confirm their role in the reaction pathway.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Propane 1 Sulfonamide Analogs

Correlating Propane-1-sulfonamide Structural Modifications with Biological Potency and Selectivity

The chemical scaffold of this compound has been a valuable starting point for the development of potent and selective therapeutic agents. Modifications to its structure have been shown to significantly influence biological activity, particularly in the realm of Janus kinase (JAK) inhibitors.

In the pursuit of selective JAK1 inhibitors for autoimmune diseases, researchers have utilized the this compound moiety in conjunction with a pyrrolo[2,3-d]pyrimidine core. osti.govresearchgate.net One notable example is the clinical candidate PF-04965842, chemically identified as N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}this compound. osti.govresearchgate.net The development of this compound involved systematic structural modifications to enhance both potency against JAK1 and selectivity over other JAK isoforms like JAK2, JAK3, and TYK2. osti.govresearchgate.net This selectivity is crucial to avoid off-target effects, such as the inhibition of the JAK2 homodimer which is involved in erythropoietin and thrombopoietin signaling. osti.govresearchgate.net

X-ray crystallographic analysis played a key role in guiding these structural modifications, allowing for a rational design approach to improve the interaction with the target enzyme. osti.govresearchgate.net The journey to PF-04965842 began from tofacitinib, an approved oral JAK inhibitor, by modifying its 3-aminopiperidine linker, which ultimately led to the discovery of highly selective JAK1 inhibitors with nanomolar potency. osti.govresearchgate.net

Further studies on a series of 1,5-dihydrobenzo[e] osti.govacs.orgoxazepin-2(3H)-one analogs revealed that the nature of the alkyl group on the sulfonamide can impact potency. For instance, extending the sulfonamide alkyl group from a methyl to a propyl group in one analog resulted in a 10-fold decrease in potency. nih.gov This highlights the sensitivity of the biological activity to even minor changes in the alkyl chain length of the this compound moiety.

Table 1: Effect of Sulfonamide Alkyl Group on Biological Potency

CompoundAlkyl Group on SulfonamideRelative PotencySource
OXS007002MethylBaseline nih.gov
33n-Propyl10-fold decrease nih.gov

Impact of Functional Groups on this compound Biological Activity

The biological activity of this compound and its derivatives is significantly influenced by the presence and nature of various functional groups. The sulfonamide group (-SO₂NH₂) itself is a key pharmacophore, capable of forming important hydrogen bonds with biological targets. mdpi.com

In the context of 1,5-dihydrobenzo[e] osti.govacs.orgoxazepin-2(3H)-one analogs, the meta-position on an attached aryl ring was found to be optimal for substitution. nih.gov Among the functional groups tested at this position, the sulfonamide and carbamate (B1207046) groups demonstrated the highest potencies. nih.gov The sulfonamide, in particular, offered the additional advantage of higher solubility. nih.gov The introduction of small substituents such as fluoro, methyl, or methoxy (B1213986) groups at the para position of the aryl ring was tolerated, with a minimal effect on activity. nih.gov

The core structure attached to the this compound is also critical. Replacing a 1,5-dihydrobenzo[e] osti.govacs.orgoxazepin-2(3H)-one core with a 6,6-fused ring analog led to a 15-fold loss in activity, indicating a preference for the original oxazepanone scaffold. nih.gov

Studies on other sulfonamide derivatives have shown that halogen substitutions can be beneficial for antibacterial activity. For example, 2-bromo, 3,5-dichloro, and 2,3,5-trichloro derivatives of sulfanilamide (B372717) Schiff bases showed antibacterial and antibiofilm potential. mdpi.com While not directly on a this compound, this suggests that halogenation of aryl rings within this compound analogs could be a viable strategy to modulate biological activity.

Table 2: Impact of Functional Group Modifications on Activity of 1,5-Dihydrobenzo[e] osti.govacs.orgoxazepin-2(3H)-one Analogs

ModificationImpact on Activity/PropertySource
Substitution at meta-position of aryl ringNecessary for activity nih.gov
Sulfonamide group at meta-positionHigh potency and higher solubility compared to carbamate nih.gov
Carbamate group at meta-positionHigh potency nih.gov
Small para-substituents (F, Me, OMe) on aryl ringTolerated with small effect on activity nih.gov
Replacement of oxazepanone core with 6,6-fused ring15-fold loss in activity nih.gov

Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. nih.gov This involves substituting a functional group with another that has similar steric and electronic properties.

For the sulfonamide group, a classic bioisostere is the carboxylic acid, although their pKa values differ significantly. drughunter.com To better mimic the acidity of carboxylic acids, N-acylsulfonamides have been developed as promising alternatives. drughunter.comnih.gov Within the N-acylsulfonamide framework, the carbonyl moiety can be replaced by other groups such as an oxetane (B1205548) or five-membered heterocycles like isoxazoles and 1,2,3-triazoles. nih.gov These replacements can alter properties like acidity, geometry, and electrostatic potential, yet have resulted in biologically active analogs in various contexts. nih.gov

While direct examples of bioisosteric replacement for the this compound moiety itself are not extensively detailed in the provided context, the principles can be applied. For instance, replacing the sulfonamide group in this compound analogs could be explored to modulate properties like cell permeability and oral bioavailability. drughunter.com Other potential bioisosteres for sulfones and sulfonamides include phosphine (B1218219) oxides. chem-space.com

The success of a bioisosteric replacement is highly dependent on the specific molecular context. drughunter.com For example, in the development of COX-2 inhibitors, the replacement of a carbon atom with a sulfur atom in a related scaffold altered the lipophilicity and likely the pharmacokinetic parameters, while also affecting the affinity for the target enzyme. nih.gov This underscores the importance of empirical testing for each new series of analogs.

Conformational Analysis and its Implications for this compound SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For sulfonamides, conformational effects can play a dominant role in their structure-activity relationships (SAR). nih.govresearchgate.net The biological activity of sulfonamides is often dependent on the conformational state of the molecule. researchgate.net

Restricted rotation around the S-N bond in sulfonamides can lead to distinct, energetically accessible conformations. researchgate.net This has been observed in N,N-disubstituted nonafluorobutane-1-sulfonamides, where the rotational barrier around the S-N bond is high enough to be detected by NMR at room temperature. researchgate.net The shortening of the S-N bond in these compounds, confirmed by X-ray crystallography, suggests a significant double-bond character, which is influenced by the electron-withdrawing nature of the perfluorobutyl group. researchgate.net

In the context of structure-based design, understanding the preferred conformations of the sulfonamide group is crucial. X-ray crystallographic studies of sulfonamide derivatives have shown that the sulfonamide group often adopts a conformation where the S-C bond is antiperiplanar to the nitrogen lone pair. researchgate.net The orientation of the sulfonyl oxygens relative to other parts of the molecule can also be critical for binding to a biological target. researchgate.net

Computational methods, such as ab initio calculations, can provide valuable insights into the conformational energies of sulfonamide linkers. researchgate.net For example, such calculations have suggested that conformational effects in a vinylsulfonamide linker were key to a significant enhancement in biological activity in a particular series of compounds. researchgate.net These findings highlight the importance of considering molecular conformation when designing new this compound analogs to ensure an optimal fit with their biological target.

Advanced Pharmacological and Biological Research on Propane 1 Sulfonamide Scaffolds

Enzyme Inhibition Profiling of Propane-1-sulfonamide Derivatives

The versatility of the this compound scaffold has been exploited in the design of inhibitors for several key enzyme families. These derivatives have shown promise in targeting enzymes implicated in a range of diseases, from cancer to neurodegenerative disorders.

Carbonic Anhydrase Isoform Inhibition by this compound Analogs

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. bohrium.com Various CA isoforms are expressed in different tissues and are involved in numerous physiological and pathological processes. psu.edu Consequently, the development of isoform-selective inhibitors is a significant area of research.

This compound derivatives have been investigated for their potential to selectively inhibit specific CA isoforms. For instance, new aromatic and heteroaromatic propanesulfonylhydrazone derivatives have been synthesized and evaluated for their inhibitory activity against the human carbonic anhydrase II (hCA II) isoenzyme. nih.gov In one study, o-aminobenzaldehydepropanesulfonylhydrazone and thiophenecarboxyaldehyde propanesulfonylhydrazone were identified as the most potent inhibitors of hCA II, both exhibiting an IC50 value of 0.55 mM. nih.gov

Research into benzenesulfonamide (B165840) derivatives incorporating aliphatic sulfonic acid tails, including propylsulfonic acid, has shown potent inhibition of hCA II, IX, and XII, with K_I values in the low nanomolar range. nih.gov While these specific compounds did not demonstrate high selectivity, the findings highlight the potential of incorporating sulfonamide moieties in designing potent CA inhibitors. nih.gov Further studies on novel hydrazone compounds containing a sulfonamide moiety have identified derivatives with significant inhibitory activity against both hCA I and hCA II. dergipark.org.tr For example, a 3-hydroxybenzaldehyde-based hydrazone derivative showed an IC50 value of 15.7 µM against hCA I and 13.5 µM against hCA II. dergipark.org.tr

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfonamide Derivatives

Compound Type Target Isoform Inhibition Data (IC50/K_I)
Aromatic/Heteroaromatic Propanesulfonylhydrazone Derivatives hCA II IC50: 0.55 mM nih.gov
Benzenesulfonamide Derivatives with Aliphatic Sulfonic Acid Tails hCA II, IX, XII K_I: 0.9–459.4 nM nih.gov
3-Hydroxybenzaldehyde-based Hydrazone Sulfonamide hCA I IC50: 15.7 µM dergipark.org.tr

Dihydropteroate (B1496061) Synthase Inhibition by this compound Compounds

The primary mechanism of antimicrobial action for sulfonamide-based drugs is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. wikipedia.org This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.org this compound and its analogs, by mimicking the natural substrate para-aminobenzoic acid (PABA), effectively block this metabolic step.

While the specific antibacterial profile of 3-aminothis compound (B112968) is not extensively detailed in available research, its structural analogs have demonstrated activity against Gram-positive pathogens and protozoans. The efficacy of sulfonamides as DHPS inhibitors is well-documented, forming the basis of their longstanding use as antibacterial agents. nih.gov Research has identified a class of sulfonamides with significantly improved potency against DHPS from various pathogens, including Toxoplasma gondii and Pneumocystis carinii. psu.edu For instance, certain dihalogenated sulfanilanilides have shown IC50 values against T. gondii DHPS ranging from 33 to 111 µM, a substantial improvement over standard agents like sulfamethoxazole. psu.edu

Kinase Inhibition by this compound Scaffolds (e.g., JAK1, B-RafV600E)

The this compound scaffold has been successfully incorporated into potent and selective kinase inhibitors. A notable example is Abrocitinib (PF-04965842), a selective inhibitor of Janus kinase 1 (JAK1). medchemexpress.comselleckchem.comabcam.comnih.gov JAK1 is a key mediator of cytokine signaling involved in inflammatory and autoimmune diseases. nih.govnih.gov Abrocitinib, which contains an N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}this compound structure, demonstrates high potency and selectivity for JAK1 over other JAK family members. nih.gov

Furthermore, sulfonamide derivatives have been identified as potent inhibitors of the B-RafV600E mutant kinase, a key driver in various cancers, including melanoma. acs.orgnih.govnih.gov A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides potently inhibit B-RafV600E with low nanomolar IC50 values and exhibit excellent specificity. acs.org Similarly, pyrimidine-sulfonamide hybrids have been designed as selective B-RafV600E inhibitors. rsc.org

Table 2: Kinase Inhibition by this compound and Related Sulfonamide Derivatives

Compound Target Kinase Inhibition Data (IC50)
Abrocitinib (PF-04965842) JAK1 29 nM medchemexpress.comselleckchem.comabcam.com
Abrocitinib (PF-04965842) JAK2 803 nM medchemexpress.comselleckchem.com
Abrocitinib (PF-04965842) TYK2 1250 nM selleckchem.com
N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivative (3s) B-RafV600E Low nanomolar range acs.org

Urease and Cyclooxygenase-2 (COX-2) Inhibition by this compound Conjugates

Researchers have explored the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2 (COX-2). nih.govfrontiersin.org Urease is an enzyme implicated in infections by pathogens like Helicobacter pylori, while COX-2 is a key enzyme in the inflammatory pathway. nih.gov A series of naproxen-sulfa drug conjugates were synthesized and screened for their inhibitory activities. nih.govfrontiersin.org

Naproxen conjugated with sulfaguanidine, which contains a structure related to this compound, was found to be a potent competitive inhibitor of urease with an IC50 value of 5.06 ± 0.29 µM. nih.govfrontiersin.org In the same study, a naproxen-sulfamethoxazole conjugate demonstrated significant COX-2 inhibition (75.4% at 10 µM concentration), comparable to the reference drug celecoxib. nih.gov The sulfonyl/sulfonamide motif is a known pharmacophore for selective COX-2 inhibition. brieflands.com

Table 3: Urease and COX-2 Inhibition by Sulfonamide Conjugates

Compound Conjugate Target Enzyme Inhibition Data
Naproxen-sulfaguanidine Urease IC50: 5.06 ± 0.29 µM nih.govfrontiersin.org
Naproxen-sulfathiazole Urease IC50: 5.82 ± 0.28 µM nih.govfrontiersin.org
Naproxen-sulfanilamide Urease IC50: 6.69 ± 0.11 µM nih.govfrontiersin.org

BACE1 Enzyme Inhibition by this compound-Containing Structures

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.gov The development of BACE1 inhibitors has explored various chemical scaffolds, including those containing sulfonamides. unipi.itnih.govresearchgate.net

A series of BACE1 inhibitors possessing a N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamido structure have been synthesized and evaluated. unipi.it Several of these derivatives were found to be active, with some exhibiting IC50 values in the low micromolar range. For example, the most active compounds in one series showed IC50 values ranging from 1.6 to 1.9 µM. unipi.it Although direct examples of this compound as the core inhibitor are not prevalent in the provided search results, the general applicability of the sulfonamide group in designing BACE1 inhibitors is evident. rsc.org

Antimicrobial Efficacy of this compound Compounds

The antimicrobial properties of sulfonamides are well-established and are primarily attributed to their inhibition of dihydropteroate synthase (DHPS), which disrupts folic acid synthesis in microorganisms. wikipedia.orgresearchgate.net This mechanism provides a broad spectrum of activity against various bacteria, protozoa, and fungi. researchgate.net

Aromatic disulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Salmonella enteritidis. tandfonline.com Studies on prophane sulfonic acid hydrazide and its palladium complexes have also demonstrated antibacterial activity against both Gram-positive and Gram-negative human pathogenic bacteria. researchgate.net The palladium complexes, in particular, showed enhanced activity compared to the sulfonyl hydrazone ligands alone. researchgate.net

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. For some sulfonamide derivatives, MIC values against S. aureus have been reported to range from 32 to 512 µg/mL, indicating variable resistance among different strains. researchgate.net

Table 4: Antimicrobial Activity of Sulfonamide Derivatives

Compound Type Target Microorganism(s) Activity Measure
Aromatic Disulfonamides S. aureus, B. cereus, E. coli, S. enteritidis Qualitative Inhibition tandfonline.com
Prophane Sulfonic Acid Hydrazide & Pd(II) Complexes Gram-positive & Gram-negative bacteria MIC values determined researchgate.net

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Studies

Sulfonamides historically represent one of the first classes of synthetic antimicrobial drugs and continue to be investigated for their efficacy against various bacterial pathogens. researchgate.netresearchgate.net Generally, sulfonamides exhibit a broad spectrum of activity, effective against Gram-positive and certain Gram-negative bacteria, including species like Escherichia coli, Klebsiella, Salmonella, Shigella, and Enterobacter. ceon.rsnih.gov However, their activity can be moderate against Proteus mirabilis and weak against Klebsiella, with notable resistance observed in Pseudomonas aeruginosa and Serratia species. ceon.rsnih.gov

Research into novel sulfonamide derivatives has aimed to enhance potency and overcome resistance. For instance, certain sulfonamide-derived hydrazone compounds and their palladium (II) complexes have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative pathogenic bacteria. researchgate.net Studies on aryldisulfonamides have shown that their antimicrobial activity can be influenced by structural characteristics, such as the length of a linking carbon chain, with activity decreasing as the chain length increases. tandfonline.com

Specific studies have quantified the in vitro efficacy of new analogs through Minimum Inhibitory Concentration (MIC) values.

Interactive Table 1: MIC of Selected this compound Analogs against Bacterial Strains

Compound/DerivativeBacterial StrainMIC (μg/mL)Reference
Quinazolinone-sulfonate conjugate (5g)Staphylococcus aureus11.3 ± 2.38 rsc.org
Sulfadiazine (B1682646) (Standard)Staphylococcus aureus24 ± 3.92 rsc.org
Quinazolinone-sulfonate conjugate (5k)Candida albicansPotent activity reported rsc.org
Pillar plos.orgarene-sulfonamide conjugateS. aureus, P. aeruginosaActivity an order of magnitude higher than streptocide nih.gov

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These studies indicate that modifying the this compound scaffold can lead to derivatives with significant and sometimes superior antibacterial potency compared to standard drugs. rsc.orgnih.gov For example, a quinazolinone-sulfonate conjugate (5g) was found to be twice as effective as the standard drug sulfadiazine against Staphylococcus aureus. rsc.org Similarly, pillar plos.orgarene macrocycles functionalized with sulfonamide residues showed antimicrobial activity an order of magnitude higher than pure streptocide and also demonstrated an ability to prevent biofilm formation by S. aureus and P. aeruginosa. nih.gov

Antifungal and Antiparasitic Properties of Sulfonamide Analogs

The therapeutic potential of the sulfonamide scaffold extends beyond bacteria to include fungi and parasites. researchgate.net Sulfonamides have shown effectiveness against the fungus Pneumocystis carinii and protozoa such as Toxoplasma gondii and Coccidia. ceon.rsnih.gov

The development of novel sulfonamide analogs has yielded compounds with promising activity against these microorganisms.

Antifungal Activity : Quinazolinone-sulfonate derivatives have been identified as having potent inhibitory effects against the fungal pathogen Candida albicans. rsc.org

Antiparasitic Activity : Research into antimalarial agents has explored sulfonamide derivatives extensively. researchgate.net Thiazole derivatives incorporating a this compound moiety have been developed as potent agents against Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org Notably, some of these compounds not only inhibit parasite growth but also show potential as transmission-blocking agents by preventing the activation of mature gametocytes. acs.org Triazole-sulfonamide derivatives have also demonstrated potent activity against chloroquine-resistant strains of P. falciparum. researchgate.net

Investigation of Antimicrobial Mechanisms of Action for Propane-1-sulfonamides

The primary and most well-documented antimicrobial mechanism of action for sulfonamides is the inhibition of folate synthesis. researchgate.netceon.rs Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). nih.gov Due to this similarity, they act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid. ceon.rsnih.govtandfonline.com

By blocking this step, sulfonamides disrupt the synthesis of folic acid, which is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids. ceon.rs This ultimately inhibits DNA synthesis and cell growth, leading to a bacteriostatic effect. researchgate.net

While this is the classic mechanism, research into novel sulfonamide derivatives suggests other potential modes of action. For example, certain quinazolinone acetohydrazide sulfonates have been observed to cause a significant increase in lipid peroxidation in target microbes, indicating that membrane damage may contribute to their antimicrobial effect. rsc.org

Anticancer Research involving this compound Derivatives

The structural versatility of the sulfonamide group has made it a valuable scaffold in the discovery of new anticancer agents. researchgate.netnih.gov Numerous derivatives have been synthesized and evaluated for their potential to combat various forms of cancer. bohrium.comtandfonline.com

This compound as a Scaffold for Anticancer Agent Development

The this compound framework serves as a foundational structure for creating diverse and potent anticancer compounds. mdpi.com Medicinal chemists utilize strategies like molecular hybridization to combine the sulfonamide moiety with other bioactive scaffolds, such as dithiocarbamates, to develop novel agents with enhanced antiproliferative activity. tandfonline.com The sulfonamide group can mimic the structure of natural enzyme substrates, allowing these synthetic compounds to bind to the active sites of target proteins and disrupt critical biochemical pathways within cancer cells. This approach has led to the development of derivatives targeting a range of cancers, including colon, breast, lung, and bladder cancer. tandfonline.commdpi.comwikipedia.org

Mechanisms of Cancer Cell Apoptosis Induction by this compound Analogs

A key mechanism through which sulfonamide-based anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. tandfonline.commdpi.com This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and nuclear fragmentation. tandfonline.com

Research has shown that this compound analogs can trigger apoptosis through multiple cellular pathways:

Intrinsic (Mitochondrial) Pathway : This pathway is initiated from within the cell, often in response to cellular stress. Sulfonamide derivatives can induce the expression of pro-apoptotic proteins like Bad and Bax, leading to mitochondrial damage, the release of cytochrome c, and the activation of initiator caspase-9 and executioner caspase-3/7. plos.orgmdpi.com

Extrinsic (Death Receptor) Pathway : This pathway is activated by external signals. Certain sulfonamide analogs can increase the expression of death receptors (e.g., TRAIL receptors) and associated proteins like FADD, leading to the activation of initiator caspase-8, which in turn activates the executioner caspases. plos.orgmdpi.com

Studies on a 1,2,4-triazine (B1199460) sulfonamide derivative demonstrated that it induced apoptosis in colon cancer cells by activating both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways. mdpi.com

Targeting Cancer-Associated Enzymes and Pathways with this compound Ligands

This compound derivatives are being designed to selectively target enzymes and signaling pathways that are crucial for cancer cell growth, survival, and metastasis. nih.gov

Carbonic Anhydrase (CA) Inhibition : A significant area of research focuses on sulfonamides as inhibitors of carbonic anhydrases, particularly isoforms IX and XII. nih.gov These enzymes are overexpressed in many hypoxic tumors and play a role in pH regulation, promoting tumor cell survival and invasion. nih.govnih.gov By inhibiting these enzymes, sulfonamide derivatives can disrupt the tumor microenvironment. nih.govrsc.org The compound SLC-0111 is a notable ureido-substituted benzenesulfonamide that potently inhibits CA IX and XII and has advanced to clinical trials. nih.gov

Cell Cycle Disruption : Some sulfonamide antitumor agents interfere with the cell cycle, leading to arrest at various checkpoints. The novel agent E7070 was found to inhibit the phosphorylation of the retinoblastoma protein (pRb), decrease the expression of cyclins (A, B1) and cyclin-dependent kinases (CDK2, CDC2), and induce tumor suppressor proteins p53 and p21. nih.gov This multi-pronged attack halts cell cycle progression at both the G1/S and G2/M transitions. nih.gov

Tubulin Polymerization Inhibition : The microtubule network is a critical target for many chemotherapeutics. Certain sulfonamide hybrids have been identified as novel tubulin polymerization inhibitors. tandfonline.com Like colchicine, these agents can bind to tubulin, preventing the formation of microtubules, which are essential for cell division, thereby inducing mitotic arrest and apoptosis. tandfonline.comwikipedia.org

Inhibition of Signaling Pathways : Sulfonamide derivatives have been shown to modulate key cancer-related signaling pathways. A 1,2,4-triazine sulfonamide derivative was found to inhibit mTOR, a central regulator of cell growth and proliferation, as well as sICAM-1 and cathepsin B, proteins involved in metastasis. mdpi.com Other pathways targeted by sulfonamides include the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway and cyclooxygenase (COX-2) pathways. nih.govmdpi.com

Interactive Table 2: Cancer-Associated Molecular Targets of this compound Analogs

Target Enzyme/PathwayMechanism/EffectCancer TypeReference
Carbonic Anhydrase (CA) IX & XIIInhibition of tumor-associated isoformsHypoxic Tumors nih.govrsc.org
TubulinInhibition of microtubule polymerizationBladder Cancer tandfonline.comwikipedia.org
Cell Cycle (CDKs, Cyclins, pRb)Arrest at G1/S and G2/M phasesLung Cancer nih.gov
mTOR PathwayInhibition of key growth regulatorColon Cancer mdpi.com
COX-2 / 5-LOXInhibition of inflammatory pathwaysGeneral mdpi.com
JAK/STAT PathwayModulation of signaling pathwayGeneral nih.gov

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Differentiation-Inducing Activities of this compound Analogs in Hematological Malignancies

Recent research has highlighted the potential of this compound analogs in promoting differentiation of hematological cancer cells, offering a therapeutic strategy to halt their proliferation.

A series of 1,5-dihydrobenzo[e] frontiersin.orgoxazepin-2(3H)-ones incorporating a this compound moiety have been identified as potent inducers of differentiation in acute myeloid leukemia (AML) cell lines. nih.gov The initial hit compound, discovered through phenotypic screening, was confirmed to induce the expression of the myeloid differentiation marker CD11b, block cell proliferation, and cause morphological changes consistent with differentiation. nih.gov Structure-activity relationship (SAR) studies revealed that an isopropyl group at the N-1 position and a meta-substituted sulfonamide on the 8-position phenyl ring were optimal for activity. nih.gov For instance, the n-propyl sulfonamide analog 33 showed a tenfold decrease in potency compared to its methyl counterpart, indicating that the length of the alkyl group on the sulfonamide is crucial for activity. nih.gov Further modifications, such as adding a small para-substituent like a methyl group, were tolerated without a significant loss of activity. nih.gov Interestingly, some of these compounds were also found to inhibit tubulin polymerization, suggesting a potential dual mechanism of action. nih.gov

In a separate line of investigation, new derivatives of tranylcypromine (B92988) (TCP) featuring a sulfonamide group on the benzene (B151609) ring have been developed as potent inhibitors of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator in hematological malignancies. uea.ac.uk These compounds, particularly a9 and b9 , were shown to induce myeloid differentiation in MV4-11 and HL-60 AML cell lines, as evidenced by increased CD11b expression. uea.ac.uk The introduction of the sulfonamide group significantly enhanced the targeting of LSD1. uea.ac.uk

These findings underscore the potential of the this compound scaffold as a versatile platform for developing novel differentiation-inducing agents for the treatment of hematological cancers.

Anti-inflammatory Applications and Mechanisms of this compound Conjugates

The this compound moiety has been incorporated into various molecular frameworks to develop potent anti-inflammatory agents. These conjugates often exhibit multi-target activities, enhancing their therapeutic potential.

A notable example is the development of conjugates of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), with various sulfa drugs. frontiersin.org These hybrid molecules were designed to act as dual inhibitors of cyclooxygenase-2 (COX-2) and urease. frontiersin.org In a carrageenan-induced paw edema model in rats, a widely used assay for acute inflammation, these conjugates demonstrated significant anti-inflammatory effects, particularly in the late phase of inflammation which is primarily mediated by prostaglandins. frontiersin.org The naproxen-sulfamethoxazole conjugate, for instance, showed an impressive 82.8% inhibition of induced edema, comparable to the standard drug indomethacin (B1671933) (86.8% inhibition). frontiersin.org

Another area of active research involves the development of selective Janus kinase (JAK) inhibitors. osti.gov JAKs are critical components of signaling pathways for numerous cytokines that drive inflammatory and autoimmune diseases. osti.gov A program aimed at discovering a potent and selective JAK1 inhibitor started with tofacitinib, an approved JAK inhibitor for rheumatoid arthritis. osti.gov Through structural modifications, researchers identified PF-04965842 (N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}this compound), which demonstrated high selectivity for JAK1 over other JAK isoforms. osti.gov This selectivity is crucial for avoiding off-target effects, such as the inhibition of JAK2 which is involved in red blood cell production. osti.gov PF-04965842 showed efficacy in a rat adjuvant-induced arthritis model and was nominated as a clinical candidate for the treatment of JAK1-mediated autoimmune diseases. osti.gov

The versatility of the this compound scaffold is further demonstrated by its inclusion in compounds targeting other inflammatory mediators. For example, N-(3-(1-cyclopropyl-8-methoxy-3H-pyrazolo[3,4-c]isoquinolin-7-yl)-2,4-difluorophenyl)this compound is a complex heterocyclic compound with potential anti-inflammatory effects. ontosight.ai Additionally, studies on propyl propane (B168953) thiosulfonate (PTSO), derived from onions, have shown its ability to reduce pro-inflammatory cytokines like IL-6, IL-8, and IL-17 in colon cancer cell lines, suggesting a link between its anti-inflammatory and anti-proliferative activities. mdpi.com

These examples highlight the successful application of the this compound scaffold in designing novel anti-inflammatory agents with diverse mechanisms of action, ranging from enzyme inhibition to modulation of cytokine signaling pathways.

Antiviral Properties of this compound Derivatives

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds, including those with a this compound moiety, has led to the discovery of compounds with significant antiviral activity. nih.govmdpi.com Sulfonamide derivatives have been reported to exhibit activity against a range of viruses, including human immunodeficiency virus (HIV). nih.gov

The mechanisms by which these compounds exert their antiviral effects are diverse. Some sulfonamide-containing molecules act as inhibitors of key viral enzymes. For example, several clinically used or late-stage clinical trial HIV protease inhibitors, such as amprenavir (B1666020) and tipranavir, contain a sulfonamide group. nih.gov Additionally, non-nucleoside reverse transcriptase inhibitors and HIV integrase inhibitors incorporating sulfonamides have been developed. nih.gov

Another antiviral strategy involving sulfonamides targets the zinc finger proteins of retroviruses. nih.gov These proteins are critical for viral replication, and compounds with primary sulfonamide groups can facilitate the ejection of zinc ions from these proteins, thereby inhibiting viral growth. nih.gov This mechanism is particularly attractive as it may be less prone to the development of drug resistance. nih.gov

Furthermore, some small molecule chemokine antagonists that act as HIV entry inhibitors also feature a sulfonamide functionality in their structure. nih.gov The versatility of the sulfonamide group is also evident in its inclusion in compounds with broader biological activity profiles that include potential antiviral effects, such as N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)this compound. The synthesis of various heterocyclic compounds containing sulfonamide fragments, such as pyrroles and triazines, has also been explored for the development of new antiviral drugs. mdpi.com For instance, certain 1,3,5-triazine (B166579) derivatives have demonstrated promising anti-HIV-1 activity with IC50 values below 5.0 μM. mdpi.com

The continued exploration of this compound derivatives and other sulfonamide-containing compounds holds promise for the development of novel antiviral therapeutics with diverse mechanisms of action.

Exploration of Additional Therapeutic Areas and Biological Targets for this compound Scaffolds

The versatility of the this compound scaffold extends beyond its established roles, with ongoing research exploring its potential in modulating various other biological processes and targeting a wider range of therapeutic areas.

Modulation of Cellular Metabolic Processes

This compound derivatives have shown potential in modulating cellular metabolic processes. The amino and sulfonamide groups can form hydrogen bonds with the active sites of enzymes, leading to their inhibition and affecting metabolic pathways. For instance, certain sulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrases, enzymes involved in various physiological processes including pH regulation and metabolism. mdpi.com Additionally, iron is an essential element in many metabolic processes, and some this compound compounds have been noted in databases in the context of metabolic pathways. drugbank.com

Interference with Signal Transduction Pathways

The this compound scaffold has been incorporated into molecules designed to interfere with specific signal transduction pathways, which are often dysregulated in diseases like cancer. wikipedia.org Signal transduction involves a series of molecular events that transmit a signal from a cell's exterior to its interior, ultimately leading to a cellular response. wikipedia.org

One key area of investigation is the inhibition of protein kinases, which are crucial components of many signaling cascades. nih.gov For example, N-(3-(5-((1-ethylpiperidin-4-yl)(methyl)amino)-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-2,4-difluorophenyl)this compound is a RAF kinase inhibitor, targeting a key protein in the MAPK/ERK signaling pathway that is often mutated in cancer. google.com Similarly, other complex sulfonamide derivatives are being studied for their potential to act as kinase inhibitors or interfere with other cellular signaling pathways. ontosight.ai

Furthermore, research has shown that interfering with specific signaling pathways, such as the IL-1 signaling pathway, can modulate inflammatory responses. nih.gov While not directly involving this compound in the provided context, this highlights the principle of targeting signaling pathways, a strategy where this compound derivatives could be applied. The ability of these compounds to interact with various biological targets suggests their potential to influence cellular pathways involved in signal transduction.

Receptor Interaction Studies (e.g., Cannabinoid Receptors)

The interaction of this compound derivatives with various receptors is another active area of research. A significant focus has been on the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system and are involved in regulating a wide range of physiological processes. mdpi.com

Structure-activity relationship studies have been conducted on analogs of cannabinoid receptor partial agonists to develop peripherally selective compounds with improved drug-like properties. semanticscholar.org In one study, replacing a sulfonate linker with a sulfonamide in a known cannabinoid ligand resulted in a compound with full agonism at the human CB1 receptor. semanticscholar.org This suggests that the sulfonamide group can significantly influence the efficacy of a ligand at its receptor target. Docking studies have indicated that the sulfonamide linker can interact with polar regions of the CB1 receptor binding pocket. semanticscholar.org

The goal of these studies is often to develop ligands with specific profiles, such as partial agonism or peripheral selectivity, to maximize therapeutic benefits while minimizing undesirable side effects, like the psychoactive effects associated with central CB1 receptor activation. semanticscholar.org The investigation of this compound derivatives as modulators of cannabinoid receptors and other receptor systems continues to be a promising avenue for the discovery of new therapeutic agents.

Investigation of Satiety-Inducing Actions

The this compound scaffold has been a subject of interest in medicinal chemistry for its potential role in the development of therapeutic agents targeting metabolic disorders, including obesity. Research in this area has explored the incorporation of this structural motif into molecules designed to modulate key biological pathways that regulate appetite and energy homeostasis. These investigations have primarily focused on the development of antagonists for receptors known to be involved in hunger and satiety signaling, such as the cannabinoid-1 (CB1) receptor, the ghrelin receptor, and neuropeptide Y (NPY) receptors.

This compound Derivatives as Cannabinoid-1 (CB1) Receptor Antagonists

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in stimulating appetite. Consequently, antagonists of the CB1 receptor have been investigated as potential treatments for obesity and eating disorders. google.com Substituted sulfonamides, including those with a this compound core, have been designed and synthesized as CB1 receptor antagonists. google.com These compounds are intended to act centrally to reduce food intake and promote satiety. google.com The general approach involves modifying the substituents on the sulfonamide nitrogen and other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. While specific clinical data on this compound itself for satiety is not available, the exploration of its derivatives in this context highlights the scaffold's utility in the design of anorectic agents.

Modulation of Ghrelin and Neuropeptide Y Pathways

The ghrelin and neuropeptide Y (NPY) systems are critical in the regulation of hunger and satiety. Ghrelin, often termed the "hunger hormone," stimulates appetite, while certain NPY receptor subtypes are also involved in the control of food intake. acs.orgnih.gov Research has focused on developing antagonists for the ghrelin receptor (GHSR) and modulators of NPY receptors to induce a state of satiety.

One area of investigation involves the design of dual-target peptides that can simultaneously inhibit the ghrelin receptor and stimulate the Y2 receptor, which is known to induce satiety. acs.org This multitarget strategy aims to overcome the redundancies in the tightly controlled food regulating system. acs.org While these are peptide-based, the principles of targeting these receptors are relevant to small molecules incorporating the this compound scaffold.

Furthermore, a compound identified as N-(3-{5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl}-2,4-difluorophenyl)this compound has been linked to hormones that regulate food intake and appetite. drugbank.com This suggests that the this compound moiety can be a key component of molecules targeting the complex hormonal signaling of satiety. drugbank.com

The table below summarizes the key receptor targets and the therapeutic rationale for investigating this compound scaffolds in the context of satiety.

Receptor TargetTherapeutic RationaleRepresentative Research Focus
Cannabinoid-1 (CB1) ReceptorAntagonism of the CB1 receptor is known to reduce appetite and food intake.Development of substituted sulfonamide derivatives as CB1 receptor antagonists for the treatment of obesity and eating disorders. google.com
Ghrelin Receptor (GHSR)Antagonism of the ghrelin receptor is expected to decrease hunger signals.Design of ghrelin receptor antagonists to block the orexigenic effects of ghrelin. acs.org
Neuropeptide Y (NPY) ReceptorsModulation of specific NPY receptor subtypes (e.g., Y2) can influence satiety.Exploration of dual-acting molecules that modulate NPY pathways alongside other satiety-related targets. acs.orgnih.gov

Computational and Theoretical Studies on Propane 1 Sulfonamide

Quantum Chemical Calculations of Propane-1-sulfonamide and its Derivatives

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules. These methods, rooted in the principles of quantum mechanics, can predict a wide array of molecular characteristics with remarkable accuracy.

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules like this compound. researchgate.net By approximating the electron density of a molecule, DFT methods can efficiently compute its geometric and electronic properties.

DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), are widely used to optimize the molecular structures of sulfonamide derivatives. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For instance, studies have shown that the S-N bond length in sulfonamides is approximately 1.63 Å. researchgate.net

Beyond structural prediction, DFT is instrumental in understanding molecular reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of electronic character and are readily calculated using DFT. researchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the kinetic stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.netscirp.org For example, a study on sulfonamide-derived hydrazone compounds revealed that their palladium(II) complexes have significantly smaller HOMO-LUMO energy gaps compared to the free ligands, suggesting increased reactivity. researchgate.net

The molecular electrostatic potential (MEP) is another valuable property derived from DFT calculations. It maps the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is vital for predicting how a molecule will interact with other molecules and its environment.

Quantitative Structure-Property Relationship (QSPR) studies often leverage quantum chemical descriptors derived from DFT to predict various physicochemical properties. researchgate.net For instance, topological indices like the Zagreb and Randić indices, which quantify molecular connectivity, can be correlated with properties such as membrane permeability.

Conformational Landscape Analysis via Computational Methods

Molecules are not static entities; they can adopt various spatial arrangements, or conformations, through the rotation of single bonds. Understanding the conformational landscape of this compound is essential as different conformers can exhibit distinct properties and biological activities.

Computational methods are pivotal in exploring these conformational possibilities. By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed. A detailed analysis of this surface reveals the stable conformers (local minima) and the energy barriers between them (transition states). For a related molecule, dipropyl sulfone, a computational study identified 28 distinct conformers with varying populations at room temperature, highlighting the complexity of the conformational landscape. researchgate.net

For N,2-dimethylthis compound, rotational spectroscopy combined with computational analysis has identified three distinct conformers in the gas phase. smolecule.com These conformers differ primarily in the orientation of the isobutyl group relative to the sulfonamide moiety. smolecule.com The relative energies and populations of these conformers at a given temperature can be determined, providing a comprehensive picture of the molecule's dynamic nature. smolecule.com

Prediction of Reaction Energetics and Transition States

Quantum chemical calculations are not only useful for studying stable molecules but also for investigating chemical reactions. By calculating the energies of reactants, products, and transition states, the energetics of a reaction, including activation energies and reaction enthalpies, can be determined.

For example, DFT studies have been employed to investigate the oxidative dehydrogenation of propane (B168953) on catalyst surfaces. nih.govrsc.orglasphub.com These calculations help elucidate the reaction mechanism by identifying the most favorable pathways for C-H bond activation and subsequent product formation. nih.govrsc.org The energy barriers for different reaction steps can be calculated, providing insights into the reaction kinetics. rsc.orglasphub.com

In the context of sulfonamide chemistry, computational methods can be used to predict the pKa values of sulfonamides, which is crucial for understanding their behavior in biological systems. nih.gov High-level quantum chemical methods, in conjunction with implicit solvent models, can predict the aqueous Brønsted acidities of a large set of sulfonamides with good accuracy. nih.gov

Molecular Docking and Molecular Dynamics Simulations of this compound Biomolecular Complexes

Understanding how this compound and its derivatives interact with biological macromolecules is key to their application in areas like drug discovery. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model these interactions.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. scirp.orgnih.gov This method allows for the virtual screening of large compound libraries to identify potential binders. scirp.orgresearchgate.net The docking process involves sampling a vast number of possible binding poses and scoring them based on their predicted binding affinity. nih.gov

For sulfonamide derivatives, molecular docking has been used to predict their binding modes with various protein targets, including carbonic anhydrase and DNA gyrase. nih.govrsc.org These studies help to identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. peerj.com The insights gained from docking can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

However, docking methods often have limitations, such as treating the receptor as rigid. nih.gov Therefore, the predicted binding affinities, often expressed as docking scores or energies, are generally used for ranking compounds rather than for providing precise quantitative predictions. nih.gov

Assessment of Stability and Dynamic Behavior of this compound Complexes

Molecular dynamics (MD) simulations provide a more detailed and dynamic picture of ligand-protein interactions. nih.gov By simulating the motions of atoms over time, MD can assess the stability of a docked pose and explore the conformational changes that occur upon ligand binding. nih.govnih.gov

MD simulations are frequently used to refine the results of molecular docking. nih.gov A docked complex can be subjected to an MD simulation in a simulated physiological environment (e.g., water, ions). The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. acs.org A stable RMSD suggests that the binding pose is maintained. acs.org

Furthermore, MD simulations can be used to calculate more accurate binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). rsc.orgpeerj.com These methods provide a more rigorous estimation of the binding affinity by considering the contributions of various energy terms, including electrostatic and solvation energies. peerj.com For instance, a study on desfluoroquinolone-sulfonamide hybrids used 100 ns MD simulations to confirm the stability of the docked complexes and to validate the binding affinity predictions. rsc.org

In Silico ADMET Predictions for this compound Derivatives (Mechanistic Focus)

Computational methods, often referred to as in silico models, are pivotal in modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictive models allow for the early-stage screening of compound libraries to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the time and cost associated with experimental testing. For derivatives of this compound, various computational studies have been employed to forecast their behavior in biological systems, with a focus on understanding the mechanisms behind their metabolic fate and potential toxicity.

Prediction of Metabolic Stability for this compound Analogs

Experimental studies have provided data that supports the predicted stability of the this compound scaffold. For instance, N-(4-fluorophenyl)-3-fluorothis compound proved to be stable against degradation by carboxylesterase, an enzyme that readily hydrolyzed its fluoroacetamide (B1672904) analog. beilstein-journals.org This finding demonstrates that the sulfonamide bond is significantly more resistant to enzymatic hydrolysis than a corresponding amide bond. beilstein-journals.org

Conversely, modifications elsewhere in the molecule can introduce metabolic liabilities. In the development of Janus kinase (JAK) inhibitors, an analog featuring a p-fluorophenyl sulfonamide (N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}this compound) exhibited poor metabolic stability, as did a benzylsulfonamide analog. osti.gov Similarly, a series of astemizole (B1665302) analogues containing a sulfonamide moiety showed generally low microsomal metabolic stability. nih.gov In contrast, other studies have reported that fluorination can enhance metabolic stability in certain sulfonamide-containing compounds. These findings highlight the importance of considering the entire molecular structure, not just the sulfonamide group, when predicting metabolic fate.

This compound AnalogPredicted/Observed Metabolic StabilityKey FindingsReference
N-(4-fluorophenyl)-3-fluorothis compoundHighStable against degradation by carboxylesterase, unlike its fluoroacetamide counterpart. beilstein-journals.org
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}this compoundPoorExhibited poor metabolic stability in JAK inhibitor development studies. osti.gov
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)this compoundHighFluorinated analog showed high metabolic stability (t1/2 > 120 min) compared to non-fluorinated versions.
Astemizole AnaloguesLowGenerally low microsomal metabolic stability was observed across the series. nih.gov

Prediction of Toxicological Mechanisms for this compound

In silico toxicology models are used to predict a range of potential hazards, including mutagenicity, carcinogenicity, and cardiotoxicity (such as hERG channel inhibition). For the parent compound, this compound, aggregated data from notifications to the ECHA C&L Inventory indicate several hazard classifications, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation. nih.gov

For more complex derivatives, computational tools like admetSAR are employed. A study on PLX-4720, a compound containing the this compound moiety, predicted the molecule to be non-mutagenic (non-AMES toxic) and non-carcinogenic. drugbank.com However, the same model predicted weak inhibition of the hERG potassium channel, which is a key indicator of potential cardiotoxicity. drugbank.com In other research, newly designed sulfonamide derivatives intended as BRD4 inhibitors were predicted to have non-toxic properties based on a comprehensive ADMET analysis. nih.gov These predictions are crucial for guiding the design of safer compounds by modifying structural features associated with toxicity.

Compound/SeriesPredicted Toxicological EndpointPredictionComputational Tool/SourceReference
This compoundAcute Toxicity (Oral, Dermal, Inhalation)HarmfulECHA C&L Inventory nih.gov
This compoundSkin/Eye IrritationIrritantECHA C&L Inventory nih.gov
PLX-4720AMES MutagenicityNon-AMES toxicadmetSAR drugbank.com
PLX-4720CarcinogenicityNon-carcinogenadmetSAR drugbank.com
PLX-4720hERG InhibitionWeak inhibitoradmetSAR drugbank.com
Novel Sulfonamide BRD4 InhibitorsGeneral ToxicityNon-toxic propertiesADMET Analysis nih.gov

In Silico Biodistribution Modeling for this compound Compounds

Understanding how a compound distributes throughout the body is essential for assessing its efficacy and potential for off-target effects. Positron Emission Tomography (PET) is a powerful imaging technique that allows for the non-invasive study of drug biodistribution in vivo. This compound derivatives have been evaluated using this technology.

For example, [11C]vemurafenib, a radiolabeled PET tracer containing a this compound group, was synthesized to study its distribution in mice with melanoma tumor xenografts. oncotarget.com Plasma analysis showed that the tracer had excellent stability in vivo, with over 95% remaining intact after 45 minutes. However, the biodistribution studies revealed low tumor uptake, suggesting that the compound might be unsuitable for imaging its intended target (BRAFV600E) in vivo. oncotarget.com

In another study, the biodistribution of [11C]BIIB104, a more complex this compound derivative, was evaluated in the brains of non-human primates using PET. mdpi.com Analysis of blood plasma using radio-HPLC was conducted to quantify the parent compound and its radioactive metabolites over time, providing critical data for pharmacokinetic modeling of its brain distribution. mdpi.com These types of studies, which combine real-world imaging with metabolic analysis, are invaluable for validating and refining in silico biodistribution models.

Chemoinformatics and Data Mining for Structure-Activity Relationship Elucidation of this compound Analogs

Chemoinformatics and data mining techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in deciphering the complex links between a molecule's structure and its biological activity. lew.ro These computational methods analyze large datasets of compounds to build mathematical models that can predict the activity of novel, unsynthesized molecules. lew.ro Several QSAR studies have been performed on various classes of sulfonamide derivatives, including those based on the this compound scaffold.

These models use molecular descriptors—numerical representations of a molecule's steric, electronic, hydrophobic, and topological properties—to correlate with biological activity. nih.govasianpubs.org For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize which regions around a molecule are favorable or unfavorable for activity.

CoMFA/CoMSIA Studies : In a study on BRD4 inhibitors, CoMFA and CoMSIA models were developed for a series of sulfonamide derivatives. nih.gov The resulting contour plots indicated that incorporating bulkier substituents on a pyridinone ring and adding hydrophobic/electrostatic groups on a methoxy-substituted phenyl ring would enhance binding interactions with the target protein. nih.gov A similar 3D-QSAR study on curcumin-related sulfonamides as carbonic anhydrase IX inhibitors found that hydrophobic factors played a critical role in their inhibitory activity. asianpubs.org

HQSAR and Other Models : Hologram QSAR (HQSAR) is a 2D-QSAR technique that uses molecular fragments to predict activity. It was successfully applied alongside 3D-QSAR to design potent BRD4 inhibitors. nih.gov In other work, QSAR models were constructed for indole-sulfonamide derivatives to predict their anticancer and antimalarial activities, achieving high predictive performance. acs.org These models help identify the key structural fragments that contribute positively or negatively to a compound's efficacy.

These chemoinformatic approaches provide a rational basis for lead optimization, allowing medicinal chemists to prioritize the synthesis of compounds with a higher probability of success.

Study FocusQSAR/Chemoinformatics MethodKey Findings from ModelingReference
BRD4 Inhibitors for Acute Myeloid Leukemia3D-QSAR (CoMFA, CoMSIA), HQSARBulkier groups on the pyridinone ring and hydrophobic/electrostatic groups on the phenyl ring enhance activity. nih.gov
Anticancer and Antimalarial Indole-SulfonamidesQSAR (Multiple Linear Regression)Successfully constructed five predictive models for four cancer cell lines and one malaria strain. acs.org
Carbonic Anhydrase IX Inhibitors3D-QSAR (CoMSIA)Hydrophobic field factors were identified as crucial for inhibitory activity. asianpubs.org
Carbonic Anhydrase II InhibitorsQSAR (Eigenvalue Method - EVA)EVA descriptors performed well in modeling the inhibitory activity of a diverse set of sulfonamides. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Propane 1 Sulfonamide Research

X-ray Crystallography of Propane-1-sulfonamide and its Complexes

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding the molecule's reactivity and interactions.

In more complex systems where a this compound moiety is incorporated into a larger molecule, such as the JAK1 inhibitor PF-04965842, X-ray crystallography is essential for understanding how the sulfonamide group interacts with its biological target. osti.gov These structural insights guide the design of new compounds with improved potency and selectivity. osti.gov

Table 1: Illustrative Bond Lengths and Angles for a Related Sulfonamide (4-methyl-N-propylbenzenesulfonamide) Data sourced from a study on a related sulfonamide to demonstrate typical crystallographic parameters. nih.gov

ParameterMolecule A (Å or °)Molecule B (Å or °)
S=O Bond Length 11.4281.435
S=O Bond Length 21.4411.436
S-N Bond Length1.6221.618
S-C Bond Length1.7661.766
O-S-O Angle119.3119.5
N-S-C Angle107.2108.1

The supramolecular architecture of a crystal, dictated by crystal packing and intermolecular forces, influences its physical properties like solubility and melting point. In sulfonamides, the primary driving force for crystal packing is typically strong intermolecular hydrogen bonding involving the sulfonamide group's N-H proton as a donor and one of the sulfonyl oxygen atoms as an acceptor (N-H···O). nih.govresearchgate.net

Analysis of related sulfonamide crystal structures shows that these N-H···O interactions often lead to the formation of well-defined patterns, such as chains or ribbons. nih.gov Weaker C-H···O hydrogen bonds and other non-covalent interactions can further link these primary structures into a stable three-dimensional network. nih.gov The study of these packing motifs is crucial, as polymorphism—the ability of a compound to exist in multiple crystal forms with different packing arrangements—is a known phenomenon among sulfonamides. researchgate.netacs.org Each polymorph can have distinct physical properties, making a thorough understanding of the intermolecular interactions essential.

Table 2: Example Hydrogen Bond Geometry in a Related Sulfonamide Crystal Lattice Data from 4-methyl-N-propylbenzenesulfonamide illustrating typical intermolecular interactions. nih.gov

Interaction (D-H···A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N-H···O0.882.062.925161
N-H···O0.882.102.968172
C-H···O0.972.583.399153
C-H···O0.982.563.521170

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis and Mechanistic Studies

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a simple molecule like this compound, ¹H and ¹³C NMR spectra provide primary structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the methyl (CH₃), the two methylene (B1212753) (CH₂), and the amine (NH₂) protons, with characteristic splitting patterns due to spin-spin coupling. The ¹³C NMR spectrum would similarly show three distinct signals for the three carbon atoms of the propyl chain.

Advanced 2D NMR techniques are employed for unambiguous signal assignment and for characterizing more complex derivatives.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, confirming the connectivity of the propyl chain by showing cross-peaks between adjacent CH₂, CH₂, and CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of each carbon signal to its attached proton(s). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is invaluable for connecting molecular fragments and confirming the attachment of the propyl chain to the sulfonamide group. researchgate.net

NOE (Nuclear Overhauser Effect) spectroscopy can be used to determine the stereochemistry and conformation of more complex molecules containing the this compound moiety by identifying protons that are close in space.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on standard increments; actual values may vary depending on solvent and concentration.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃-~1.0 (triplet)~13
-CH₂-CH₃~1.8 (sextet)~18
-SO₂-CH₂-~3.1 (triplet)~55
-NH₂Variable (broad singlet)N/A

In situ NMR spectroscopy allows chemists to monitor chemical reactions as they occur directly inside the NMR spectrometer. osf.io This technique provides real-time quantitative data on the consumption of reactants and the formation of products and intermediates, offering profound mechanistic insights. researchgate.netuib.no

For the synthesis of this compound (e.g., from the reaction of 1-propanesulfonyl chloride with ammonia), in situ NMR could be used to:

Track the disappearance of the characteristic signals of the starting materials.

Observe the appearance and growth of the distinct ¹H NMR signals for this compound.

Quantify the concentration of all species over time to determine reaction kinetics.

Detect and identify any transient intermediates or byproducts, which might otherwise be missed by conventional offline analysis.

This approach eliminates the need for sampling and quenching, providing a more accurate and detailed picture of the reaction dynamics. osf.io

High-Resolution Mass Spectrometry (HRMS) in Mechanistic and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. rsc.org

For this compound, HRMS would be used to confirm its identity by matching the experimentally measured exact mass to the theoretically calculated mass for the molecular formula C₃H₉NO₂S. nih.gov This is a definitive confirmation of a successful synthesis.

Furthermore, HRMS plays a vital role in mechanistic studies. When analyzing a reaction mixture, HRMS can identify not only the expected product but also minor byproducts, impurities, or reaction intermediates. researchgate.net By determining the elemental formulas of these unexpected species, researchers can piece together the reaction pathway, identify side reactions, and optimize conditions to improve yield and purity. For example, in complex reactions involving sulfonamides, HRMS is instrumental in identifying various transformation products. uniroma1.it

Table 4: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃H₉NO₂S
Calculated Exact Mass ([M+H]⁺)124.0427
Hypothetical Observed Mass124.0425
Mass Accuracy (ppm)-1.61

Infrared (IR) and UV-Visible Spectroscopy for Vibrational and Electronic Structure Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in the structural elucidation of chemical compounds. In the context of this compound, these methods provide valuable insights into its vibrational and electronic properties, respectively. IR spectroscopy probes the vibrational modes of the molecule's functional groups, while UV-Vis spectroscopy investigates the electronic transitions between molecular orbitals.

Infrared (IR) Spectroscopy

Detailed Research Findings:

Research on sulfonamide-containing compounds has established characteristic IR absorption regions for the key functional groups. The sulfonamide group (-SO₂NH₂) exhibits two distinct and strong stretching vibrations for the S=O bonds. The asymmetric stretch typically appears in the range of 1370-1335 cm⁻¹, while the symmetric stretch is observed at 1180-1160 cm⁻¹. These absorptions are a hallmark of the sulfonamide moiety.

The N-H bond of the primary sulfonamide also gives rise to characteristic stretching vibrations. In solid-state or concentrated solutions, intermolecular hydrogen bonding can influence the position and shape of these bands, often resulting in a broad absorption. The N-H stretching vibrations are typically observed in the region of 3400-3200 cm⁻¹.

The propyl group (CH₃CH₂CH₂) contributes to the spectrum through its C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are found in the 2975-2845 cm⁻¹ region. docbrown.info C-H deformation and bending vibrations appear in the 1470-1365 cm⁻¹ range. docbrown.info

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies for sulfonamides and alkanes.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric S=O StretchingSulfonamide~1350Strong
Symmetric S=O StretchingSulfonamide~1150Strong
N-H StretchingSulfonamide3400-3200Medium
C-H Stretching (Alkyl)Propyl group2975-2845Strong
C-H Bending/Deformation (Alkyl)Propyl group1470-1365Variable

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and the solvent used.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals.

Detailed Research Findings:

For aliphatic sulfonamides like this compound, which lack extensive chromophores such as aromatic rings, the expected electronic transitions are primarily of the n → σ* type. ichemc.ac.lk These transitions involve the promotion of a non-bonding electron (n), typically from the lone pairs on the oxygen or nitrogen atoms of the sulfonamide group, to an antibonding sigma orbital (σ*).

These n → σ* transitions are generally of high energy and therefore occur at shorter wavelengths, typically below 220 nm, in the far UV region. ichemc.ac.lk Consequently, this compound is expected to be transparent in the near UV (220-400 nm) and visible (400-800 nm) regions. The absence of significant absorption in the near UV-Vis spectrum can be a key characteristic for identifying such saturated aliphatic sulfonamides. While specific λmax values for this compound are not extensively documented in the literature, the general principles of UV-Vis spectroscopy for aliphatic compounds suggest that any significant absorption would be in the far UV range. ijprajournal.comresearchgate.net

Catalytic and Materials Science Applications of Propane 1 Sulfonamide

Propane-1-sulfonamide as a Ligand in Homogeneous and Heterogeneous Catalysis

The utility of a molecule as a ligand in catalysis is heavily dependent on its ability to coordinate with a metal center and influence its reactivity. While direct studies on this compound as a standalone ligand are not extensively documented, the broader class of sulfonamides has been recognized for its potential in catalysis. The nitrogen and oxygen atoms of the sulfonamide group can act as coordination sites for metal ions, thereby modifying the electronic and steric environment of the catalyst.

In the realm of homogeneous catalysis, derivatives of this compound have been implicated in sophisticated cross-coupling reactions. For instance, a complex derivative, Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide, is involved in novel synthesis routes that include Suzuki-Miyaura reactions. google.comgoogle.com These palladium-catalyzed reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The involvement of a this compound derivative suggests its role in the catalytic cycle, potentially influencing the efficiency and selectivity of the reaction.

In heterogeneous catalysis, the immobilization of sulfonamide-containing ligands onto solid supports is a key strategy for creating recoverable and reusable catalysts. A notable example involves a related compound, 3-(propylthio)propane-1-sulfonic acid, which has been immobilized on functionalized magnetic nanoparticles. bohrium.comnih.gov This creates a heterogeneous catalyst with high efficiency and reusability for the one-pot synthesis of various heterocyclic compounds. bohrium.comnih.gov Although this example uses a sulfonic acid derivative, it highlights the potential of the propane-sulfur backbone in designing supported catalysts. The fundamental principles of using such functionalized nanoparticles could be extended to this compound itself, offering a pathway to new heterogeneous catalytic systems.

Design and Synthesis of this compound-Based Catalysts

The design and synthesis of catalysts based on this compound scaffolds leverage the chemical properties of the sulfonamide group to create active and selective catalytic sites. A key approach in this area is the functionalization of solid supports with sulfonamide-containing molecules to generate heterogeneous catalysts.

A significant example in this domain is the synthesis of a magnetically recoverable nanocatalyst. researchgate.net In this work, 3-(propylthio)propane-1-sulfonic acid was immobilized on silica-coated iron oxide nanoparticles (Fe3O4@SiO2). bohrium.comnih.gov The synthesis involves a multi-step process, starting with the preparation of the magnetic nanoparticles, followed by silica (B1680970) coating, and subsequent functionalization with the propyl-sulfur moiety. bohrium.comnih.gov The resulting catalyst, [PTPSA@SiO2–Fe3O4], possesses a high density of acidic sites, with a sulfur content of 1.52 mmol per gram of the catalyst, which is crucial for its catalytic activity. nih.gov

This nanocatalyst has proven to be highly effective in promoting multicomponent reactions for the synthesis of dihydrotetrazolo[1,5-a]pyrimidines and related heterocycles under solvent-free conditions. bohrium.comnih.gov The catalyst's design allows for easy separation from the reaction mixture using an external magnet and can be reused for multiple cycles without a significant loss in activity. bohrium.comnih.gov The following table summarizes the reusability of the [PTPSA@SiO2–Fe3O4] catalyst in the synthesis of a model product.

Catalyst Reuse CycleYield (%)
195
294
392
491
590
688
Data sourced from a study on the synthesis of dihydrotetrazolo[1,5-a]pyrimidines. bohrium.com

This research provides a clear blueprint for the design and synthesis of this compound-based catalysts, where the core scaffold is integrated into a nanostructured material to create a robust and efficient catalytic system.

Integration of this compound into Functional Materials and Nanoassemblies

The integration of this compound and its derivatives into functional materials and nanoassemblies is an area of growing interest, driven by the desire to create materials with tailored properties. The sulfonamide group can impart specific functionalities, such as improved thermal stability, hydrophilicity, and the ability to participate in hydrogen bonding.

One of the most prominent examples of this integration is the use of a this compound derivative in the formation of solid dispersions with polymers for pharmaceutical applications. google.com A specific compound, Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide, has been formulated into a solid dispersion with an ionic polymer. google.com In these systems, the drug molecule is molecularly dispersed within the polymer matrix, which can enhance its solubility and bioavailability. google.com The ratio of the this compound derivative to the polymer can be varied to optimize the properties of the final product, with ratios such as 2:8, 3:7, and 4:6 by weight being explored. google.com

Furthermore, the principles demonstrated in the creation of nanocatalysts by immobilizing a propane-sulfur compound on magnetic nanoparticles are directly applicable to the broader field of functional nanoassemblies. bohrium.comnih.gov By anchoring this compound or its derivatives onto various nanostructures, such as nanoparticles, nanotubes, or nanosheets, it is possible to create materials with a high surface area and a controlled distribution of functional groups. These nanoassemblies could find applications in sensing, separation, and targeted delivery systems. The ability to functionalize nanoparticles with sulfonamide-containing moieties opens up possibilities for creating complex, multifunctional nanodevices.

Polymer Chemistry Applications Involving this compound Scaffolds

In polymer chemistry, the incorporation of sulfonamide groups into polymer backbones or as pendant groups can significantly modify the properties of the resulting materials. Sulfonamides are known for their chemical stability and their ability to engage in hydrogen bonding, which can influence the mechanical and thermal properties of polymers.

A notable application of a this compound scaffold is in the synthesis of polyvinylsulfonamides as kinetic hydrate (B1144303) inhibitors (KHIs) for the oil and gas industry. acs.org Gas hydrates can form in pipelines, leading to blockages, and KHIs are used to prevent their formation. Researchers have investigated various polyvinylsulfonamides for this purpose, including poly(N-vinylthis compound). acs.org The sulfonamide group is structurally similar to the amide group found in many commercial KHIs, but it is not as easily hydrolyzed under hot acidic conditions, which is a significant advantage. acs.org The synthesis of these polymers can be challenging, but their potential for improved stability makes them an active area of research. acs.org

Additionally, derivatives of this compound have been mentioned in the context of polymer production, where their unique chemical properties are utilized. Sulfonamides with aryl groups, for example, can act as crosslinkers in epoxy resins, enhancing their thermal stability. vulcanchem.com While this is a more general application of sulfonamides, it points to the potential of incorporating the this compound moiety into cross-linked polymer networks to achieve desirable material properties.

The use of a this compound derivative in solid dispersions with polymers also highlights its relevance in polymer science. google.com The compatibility and interaction between the sulfonamide-containing compound and the polymer are crucial for the stability and performance of the dispersion. google.com This application underscores the importance of understanding the physical chemistry of this compound-polymer systems.

Coordination Chemistry of Propane 1 Sulfonamide and Its Metal Complexes

Synthesis and Characterization of Metal Complexes with Propane-1-sulfonamide Ligands

The synthesis of metal complexes involving this compound and its derivatives, often as Schiff bases, typically involves the reaction of the sulfonamide ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a suite of analytical techniques to elucidate their structure and properties.

Common synthetic approaches involve reacting metal chlorides or acetates with the sulfonamide-based ligand in a specific molar ratio, often 1:1 or 1:2 (metal to ligand), in a solvent like methanol (B129727) or ethanol. researchgate.netnih.gov The reaction may be carried out at room temperature or under reflux conditions. sci-hub.se The synthesized complexes are often solids that can be isolated by filtration, washed, and dried. tandfonline.com

A variety of characterization techniques are employed to confirm the formation and structure of the complexes:

Elemental Analysis: This technique is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the complexes, which helps in confirming the metal-to-ligand stoichiometry. scirp.org

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. Changes in the vibrational frequencies of functional groups like the azomethine (-C=N) and sulfonamide (-SO₂NH) groups upon complexation provide evidence of their involvement in bonding with the metal ion. researchgate.netnih.gov The appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations further confirms coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to further characterize the structure of the ligands and their diamagnetic metal complexes. nih.govtandfonline.com The disappearance or shift of the proton signal from the sulfonamide NH group upon complexation can indicate its involvement in bonding. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complexes and can help in deducing the geometry of the coordination sphere. scirp.orgimist.ma

Molar Conductivity Measurements: These measurements help to determine the electrolytic or non-electrolytic nature of the complexes in solution. researchgate.net

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complexes, which provides insights into the geometry and the oxidation state of the central metal ion. researchgate.net

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the complexes and confirming their composition. tandfonline.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms, bond lengths, and bond angles within the complex. researchgate.netresearchgate.net This technique has been used to determine the three-dimensional structures of various sulfonamide-metal complexes.

Table 1: Spectroscopic Data for Characterization of this compound Metal Complexes

TechniqueKey ObservablesInterpretation
Infrared (IR) Shift in ν(C=N), ν(SO₂NH) bands; Appearance of ν(M-N), ν(M-O) bandsConfirms coordination of azomethine nitrogen and sulfonamide group to the metal ion.
¹H NMR Disappearance or shift of NH proton signalIndicates involvement of the sulfonamide group in coordination.
UV-Visible d-d transitions, charge transfer bandsProvides information on the geometry of the complex (e.g., octahedral, tetrahedral).

Structural and Electronic Properties of this compound Metal Complexes

The structural and electronic properties of metal complexes with this compound ligands are diverse and depend on the nature of the metal ion, the specific sulfonamide derivative, and the presence of other co-ligands. cardiff.ac.uk

Coordination and Geometry:

This compound and its derivatives can act as bidentate or tridentate ligands, coordinating to the metal ion through various donor atoms. researchgate.netimist.ma In many Schiff base derivatives, coordination occurs through the azomethine nitrogen and a deprotonated phenolic oxygen atom. tandfonline.com The sulfonamide group can also participate in coordination, typically through the nitrogen atom. researchgate.net

The coordination geometry around the central metal ion is influenced by the ligand's denticity and the metal's coordination preferences. Octahedral geometry is commonly observed for many transition metal complexes, although tetrahedral and square planar geometries are also possible. researchgate.netimist.ma For instance, studies have suggested octahedral geometries for various Co(II), Ni(II), and Cu(II) complexes. researchgate.net

X-ray Crystallography Studies:

Single-crystal X-ray diffraction has provided detailed insights into the solid-state structures of these complexes. For example, the crystal structure of a cadmium complex with a sulfonamide derivative revealed a polymeric structure with the cadmium ion in a distorted octahedral environment. researchgate.net Such studies provide precise information on bond lengths and angles, confirming the coordination modes of the ligands. nih.gov

Electronic Properties:

The electronic properties of these complexes are investigated using techniques like UV-Visible spectroscopy and magnetic susceptibility measurements. The UV-Vis spectra typically show bands corresponding to d-d electronic transitions within the metal ion and charge transfer transitions between the metal and the ligand. sci-hub.se These spectral features are indicative of the coordination geometry. For instance, the position and intensity of the d-d bands can help distinguish between octahedral and tetrahedral environments. imist.ma

Magnetic moment measurements provide information about the number of unpaired electrons in the complex, which in turn helps in determining the geometry and the spin state of the metal ion. researchgate.net

Table 2: Structural and Electronic Properties of Selected this compound Metal Complexes

Metal IonLigand TypeGeometryKey Electronic Feature
Ni(II)Schiff BaseOctahedrald-d transitions in the visible region
Cu(II)Schiff BaseDistorted Octahedral/Square PlanarBroad d-d transition band
Co(II)Schiff BaseOctahedralMultiple d-d transitions
Zn(II)Schiff BaseTetrahedralNo d-d transitions (d¹⁰ configuration)

Biological Activity and Catalytic Potential of this compound Metal Chelates

Metal complexes of this compound and its derivatives have attracted significant interest due to their potential biological activities and catalytic applications.

Biological Activity:

It has been widely observed that the biological activity of sulfonamide compounds is often enhanced upon chelation with metal ions. imist.maresearchgate.net This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation increases the lipophilicity of the complex, facilitating its transport across cell membranes. researchgate.net

Antimicrobial Activity: Many metal complexes of sulfonamides have demonstrated significant in vitro activity against a range of bacteria and fungi. researchgate.netresearchgate.netnih.gov Studies have shown that complexes of metals like copper, nickel, cobalt, and zinc with sulfonamide-derived Schiff bases exhibit greater antibacterial and antifungal activity than the free ligands. imist.maresearchgate.net The antimicrobial efficacy can vary depending on the metal ion and the specific structure of the ligand. researchgate.net For example, some sulfonamide complexes have shown promising activity against rapidly growing mycobacteria. nih.gov

Anticancer Activity: Research has also explored the potential of these metal complexes as anticancer agents. nih.gov The rationale is that the complex can deliver the metal ion to the cancer cells, where it can exert cytotoxic effects.

Catalytic Potential:

The field of catalysis has also benefited from the unique properties of this compound metal complexes. These complexes have been investigated as catalysts in various organic transformations.

Asymmetric Catalysis: Chiral salen-type metal complexes, which can be derived from sulfonamides, are particularly valuable as catalysts in asymmetric synthesis, enabling the production of enantiomerically enriched products. researchgate.net

C-H Functionalization: Palladium-catalyzed reactions utilizing sulfonamide directing groups have been developed for the functionalization of C-H bonds, a highly sought-after transformation in organic synthesis. rsc.org

Polymerization: Some transition metal complexes derived from sulfa drugs have been investigated for their catalytic activity in processes like olefin polymerization. sci-hub.seresearchgate.net

Other Catalytic Reactions: Sulfonamide-based ligands and their metal complexes have also been employed in other catalytic systems, such as in the synthesis of various organic compounds and as part of functionalized nanoparticles for catalytic applications. bohrium.comjsynthchem.com

Table 3: Biological and Catalytic Applications of this compound Metal Complexes

ApplicationMetal IonsKey Findings
Antimicrobial Cu(II), Ni(II), Co(II), Zn(II)Enhanced activity compared to free ligand against various bacteria and fungi. researchgate.netresearchgate.net
Anticancer Ni(II)Investigated for cytotoxic effects against cancer cell lines. nih.gov
Asymmetric Catalysis VariousChiral salen-metal complexes used for enantioselective synthesis. researchgate.net
C-H Functionalization Pd(II)Sulfonamide group acts as a directing group for C-H activation. rsc.org
Polymerization VariousCatalytic activity in olefin polymerization. sci-hub.seresearchgate.net

Environmental and Mechanistic Toxicological Research on Propane 1 Sulfonamide

Elucidation of Metabolic Pathways and Biotransformation of Propane-1-sulfonamide in Biological Systems

The biotransformation of chemical compounds is a critical process by which living organisms modify substances, often converting lipophilic compounds into more water-soluble (hydrophilic) forms to facilitate their excretion. researchgate.net This metabolic process is fundamental in determining the biological activity, persistence, and potential toxicity of a compound. While specific research on the metabolic pathways of this compound is not extensively detailed in publicly available literature, the biotransformation of sulfonamides as a class, and related sulfonate compounds, has been a subject of scientific investigation. researchgate.netnih.govnih.gov

General sulfonamide metabolism can involve several enzymatic reactions. nih.gov Insights into the potential biotransformation of this compound can be drawn from studies on structurally related compounds. For instance, research on the marine metabolism of 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS), a structurally similar organosulfur compound, reveals that bacteria from the Roseobacter clade can utilize it for growth. nih.gov These marine bacteria employ a series of hydrogenases to oxidize DHPS, followed by desulfonation through one of three distinct enzymatic pathways, ultimately releasing the sulfonate moiety as sulfite. nih.gov

The biotransformation of sulfonamide-containing compounds is not limited to bacteria. In mammalian systems, these processes are also crucial. researchgate.net The primary goal of biotransformation is often to increase the polarity of a molecule, thereby enhancing its renal clearance. researchgate.net For a simple aliphatic sulfonamide like this compound, metabolic pathways would likely involve modifications to the propyl chain, such as hydroxylation, or enzymatic cleavage of the carbon-sulfur bond.

Biodegradation is a key aspect of biotransformation in environmental settings. It plays a significant role in the dissipation of sulfonamides in both natural and engineered ecosystems. nih.gov Various bacterial genera have been identified that can degrade sulfonamides, although the specific pathways can differ. nih.gov

Table 1: Potential Metabolic Pathways for this compound based on General Sulfonamide and Sulfonate Research

Pathway Description Enzymes Involved (Examples) Potential Metabolites References
Oxidation Introduction of a hydroxyl group onto the alkyl chain, increasing water solubility. Cytochrome P450 monooxygenases Hydroxylated this compound derivatives researchgate.net
Desulfonation Cleavage of the C-S bond to remove the sulfonate group. In bacteria, this can be a key step in utilizing the compound as a sulfur source. Sulfo-lyases, Sulfonatases Propane (B168953), Sulfite nih.gov
N-Dealkylation If the sulfonamide nitrogen is substituted, removal of the alkyl group can occur. Not directly applicable to this compound N/A nih.gov
Conjugation Attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility for excretion. Glucuronosyltransferases, Sulfotransferases This compound glucuronide, this compound sulfate researchgate.net

Research into Mechanisms of Toxicity Associated with this compound Derivatives

The toxicological effects of chemical compounds are often mediated by their interaction with specific molecular targets within an organism. For sulfonamide derivatives, a primary mechanism of action and toxicity is the inhibition of essential enzymes. nih.gov While data specifically on this compound is limited, research on its derivatives and the broader class of sulfonamides provides significant insights into their potential toxicological mechanisms.

A well-established mechanism for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. nih.gov By acting as competitive inhibitors, these sulfonamides disrupt a vital metabolic pathway in bacteria, leading to bacteriostatic effects.

In more complex organisms, sulfonamide derivatives have been developed to target a variety of enzymes with high specificity, which can lead to therapeutic effects or toxicity depending on the context. For example, certain pyrrolopyridinyl benzene (B151609) sulfonamide compounds, which can be synthesized from intermediates like 3-aminothis compound (B112968) hydrochloride, act as inhibitors of IκB kinase 2 (IKK2). IKK2 is a critical enzyme in inflammatory signaling pathways, and its inhibition can disrupt these processes.

Furthermore, some sulfonamide derivatives have been identified as potent inhibitors of human 8-oxoguanine DNA glycosylase (OGG1), an enzyme involved in the repair of oxidatively damaged DNA. nih.gov Inhibition of such a crucial DNA repair enzyme could lead to an accumulation of DNA lesions, potentially resulting in mutagenesis or cell death. The development of these inhibitors showcases the ability of the sulfonamide scaffold to be tailored to interact with specific biological targets. nih.gov

The toxicological profile of sulfonamide derivatives can also be linked to the generation of reactive metabolites during biotransformation, which can covalently bind to cellular macromolecules, or to the properties of their degradation products, which may be more toxic than the parent compound. researchgate.netscielo.org.mx

Table 2: Mechanisms of Toxicity for this compound Derivatives

Mechanism of Toxicity Molecular Target (Example) Effect Affected Biological Process References
Competitive Enzyme Inhibition Dihydropteroate Synthase (in bacteria) Blocks folic acid synthesis Bacterial growth and replication nih.gov
Enzyme Inhibition IκB kinase 2 (IKK2) Disruption of signaling cascade Inflammatory response
Enzyme Inhibition Human 8-Oxoguanine DNA Glycosylase (OGG1) Prevents repair of oxidative DNA damage DNA repair, maintenance of genomic integrity nih.gov
Enzyme Inhibition Carbonic Anhydrase Inhibition of enzyme activity Acid-base balance, fluid secretion smolecule.com

Environmental Fate and Degradation Pathways of this compound in various Matrices

The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, its journey in matrices such as soil and water would be governed by processes like biodegradation, abiotic degradation (e.g., photolysis), and sorption. epa.gov The presence of sulfonamides in the environment is a concern due to their potential to promote antibiotic resistance. nih.gov

Biodegradation is a primary pathway for the removal of sulfonamides from the environment and can occur under both aerobic and anaerobic conditions. nih.govresearchgate.net The efficiency of this process depends on various factors, including the specific sulfonamide structure, its initial concentration, and the properties of the environmental matrix. nih.gov Various microorganisms have been shown to degrade sulfonamides. For instance, Pseudomonas stutzeri has been identified as capable of degrading several sulfonamide antibiotics. researchgate.net The degradation pathways often involve cleavage of the sulfonamide bond, leading to metabolites like sulfanilic acid, which has been observed as a common degradation product in photochemical studies of other sulfonamides. researchgate.net

Abiotic degradation processes, particularly photolysis (degradation by light), can also contribute to the transformation of sulfonamides in the environment. epa.govepa.gov The rate and products of photolysis are dependent on the specific chemical structure and environmental conditions.

The mobility and persistence of this compound in soil and water are also influenced by its physical and chemical properties, such as water solubility and its tendency to adsorb to soil particles. epa.gov The sulfonamide functional group can undergo hydrolysis, especially under alkaline conditions, which would break the compound down into propane-1-sulfonic acid and an amine.

Table 3: Environmental Fate and Degradation of this compound

Process Description Key Factors Potential Degradation Products References
Aerobic Biodegradation Degradation by microorganisms in the presence of oxygen. Microbial community composition, temperature, nutrient availability. Hydroxylated intermediates, propane, sulfate. nih.govresearchgate.net
Anaerobic Biodegradation Degradation by microorganisms in the absence of oxygen. Redox potential, presence of suitable electron acceptors. Reduced intermediates. researchgate.net
Photolysis Degradation by sunlight, particularly in surface waters. Wavelength and intensity of light, presence of photosensitizers. Sulfanilic acid analogs, products from propyl chain fragmentation. researchgate.netepa.gov
Hydrolysis Chemical breakdown in the presence of water. pH (more significant in alkaline conditions). Propane-1-sulfonic acid, ammonia (B1221849).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.